molecular formula C23H25NO5 B11162689 N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11162689
M. Wt: 395.4 g/mol
InChI Key: XXUKLSWGPCGEMV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (CAS: 1144434-67-2) is a synthetic coumarin-derived acetamide. Its molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 395.4 g/mol . Structurally, it features:

  • A 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl core (a substituted coumarin scaffold).
  • An acetamide linker connected to the coumarin’s oxygen at position 5.
  • A 2-methoxyphenethyl side chain attached to the acetamide nitrogen.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H25NO5/c1-14-15(2)23(26)29-22-16(3)19(10-9-18(14)22)28-13-21(25)24-12-11-17-7-5-6-8-20(17)27-4/h5-10H,11-13H2,1-4H3,(H,24,25)

InChI Key

XXUKLSWGPCGEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target molecule consists of three key components:

  • 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl moiety : A substituted coumarin core with methyl groups at positions 3, 4, and 8, and a ketone at position 2.

  • Acetamide linker : A two-carbon chain connecting the coumarin oxygen to the amine group.

  • 2-Methoxyphenethyl group : A phenethyl substituent with a methoxy group at the ortho position.

Retrosynthetic Strategy

Retrosynthetically, the molecule can be dissected into:

  • Coumarin-acetic acid derivative : 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.

  • Amine component : 2-Methoxyphenethylamine.
    The amide bond formation between these fragments is the critical synthetic step.

Synthesis of 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid

Coumarin Core Functionalization

The 7-hydroxy group on the coumarin core must be alkylated to introduce the acetic acid side chain. A representative procedure involves:

  • Alkylation with ethyl bromoacetate :

    • Reaction of 7-hydroxy-3,4,8-trimethylcoumarin with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux.

    • Conditions : 12 hours at 60°C, yielding ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate.

  • Saponification :

    • Hydrolysis of the ester using NaOH in ethanol/water (1:1) at 70°C for 4 hours to yield the free carboxylic acid.

Challenges and Optimization

  • Steric hindrance : The 3,4,8-trimethyl groups may slow alkylation. Using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) can improve yields.

  • Purification : The acetic acid derivative is typically isolated via acid precipitation (pH 2–3) and recrystallization from ethanol/water.

Amide Bond Formation with 2-Methoxyphenethylamine

Carbodiimide-Mediated Coupling

The most reliable method involves activating the carboxylic acid with a carbodiimide reagent, followed by reaction with the amine. A protocol adapted from includes:

Step Conditions Yield
Acid activation DIC (1.1 eq), THF, 0°C to room temperature, 1 hour
Amine coupling 2-Methoxyphenethylamine (1.2 eq), reflux, 6 hours85–90%
Workup Filtration, wash with THF, recrystallization (EtOAc/hexane)

Mechanistic Insights :

  • DIC generates an O-acylisourea intermediate, which reacts with the amine to form the amide.

  • Excess amine ensures complete conversion, while THF balances solubility and reactivity.

Alternative Activation Methods

  • Mixed carbonic anhydride : Use of chloroformate (e.g., isobutyl chloroformate) with N-methylmorpholine in THF.

  • In situ activation : Employing HOBt/DMAP to suppress racemization and side reactions.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable:

  • Precise temperature control : Minimizes decomposition of heat-sensitive intermediates.

  • Higher throughput : Reaction times reduced by 50% compared to batch processes.

Green Chemistry Approaches

  • Solvent substitution : Replacement of THF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability.

  • Catalytic methods : Enzymatic amidation using lipases (e.g., CAL-B) in biphasic systems, achieving 70–75% yield.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.58 (s, 1H, coumarin H-5), 3.84 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂N), 2.85 (t, J = 7.2 Hz, 2H, CH₂Ar).

  • HPLC-MS : m/z 427.2 [M+H]⁺, retention time 8.2 min (C18 column, 70% MeOH/H₂O).

Purity Optimization

  • Crystallization : Ethyl acetate/hexane (1:3) yields >99% purity.

  • Chromatography : Silica gel column with CH₂Cl₂/MeOH (95:5) for lab-scale purification.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea formation : Excess DIC leads to stable byproducts. Mitigated by using HOBt as an additive.

  • Ester hydrolysis : Controlled pH during workup prevents undesired saponification.

Stability Concerns

  • Coumarin degradation : Storage under inert atmosphere (N₂) at −20°C prevents oxidative decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its trimethyl-substituted coumarin and methoxyphenethyl side chain . Below is a comparative analysis of structurally related coumarin-acetamide derivatives:

Table 1: Structural and Functional Comparison of Coumarin-Acetamide Derivatives
Compound Name Key Structural Features Biological Activity References
Target Compound 3,4,8-Trimethyl coumarin; 2-methoxyphenethyl side chain Not reported (structural analogs suggest anticancer/anti-inflammatory potential)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-Methyl coumarin; chloro-phenylacetamide side chain Superior anti-inflammatory activity (vs. ibuprofen)
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-Methyl coumarin; 2-chlorophenyl side chain No explicit activity data; structural similarity to anti-inflammatory analogs
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) Varied substituents (e.g., benzyl, isopropyl) on acetamide nitrogen Anticancer activity (specific derivatives show potency against tumor cell lines)
2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide Trifluoromethyl and ethoxyphenoxy groups on coumarin; isopropylphenyl side chain Likely tailored for enzyme inhibition (e.g., kinase or protease targets)
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]acetamide Benzodiazepin moiety fused with acetamide Potential CNS activity (e.g., anxiolytic or anticonvulsant)

Functional and Pharmacological Insights

Role of Coumarin Substitutions
  • 4-Methyl coumarin (in analogs): Demonstrated anti-inflammatory and anticancer effects, suggesting the methyl group at position 4 is critical for activity .
Influence of Acetamide Side Chains
  • Methoxyphenethyl group: The methoxy moiety may improve solubility and membrane permeability compared to non-polar substituents (e.g., chlorophenyl) .
  • Chloro-phenylacetamide : The electron-withdrawing chlorine atom in ’s compound likely enhances electrophilic interactions with inflammatory mediators (e.g., COX enzymes) .
  • Benzodiazepin-containing analogs : Hybrid structures (e.g., ) target neurological pathways, illustrating the versatility of coumarin-acetamide scaffolds .

Research Findings and Gaps

  • Anticancer Activity : Derivatives with 4-methyl coumarin and arylacetamide side chains () inhibit cancer cell proliferation, suggesting the target compound’s trimethyl coumarin may offer enhanced efficacy .
  • Anti-inflammatory Activity : The chloro-phenylacetamide analog () outperformed ibuprofen, highlighting the importance of halogenated side chains. The target compound’s methoxyphenethyl group may offer a balance between potency and toxicity .
  • Synthetic Feasibility : Many analogs (e.g., ) are synthesized via straightforward coupling reactions, indicating scalable production routes for the target compound .

Biological Activity

N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenethyl group and a coumarin derivative. Its molecular formula is C25H28N2O4, and it possesses a molecular weight of 420.50 g/mol. The presence of the coumarin moiety is significant as it is associated with various biological activities, including antioxidant and anti-inflammatory effects.

  • Acetylcholinesterase Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and offering therapeutic benefits in conditions like Alzheimer's disease .
  • Antioxidant Activity :
    • The coumarin component is known for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects :
    • Coumarins are also recognized for their anti-inflammatory activities. They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, which can be beneficial in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Compound Effectiveness Reference
AChE InhibitionN-(2-methoxyphenethyl)-2-acetamide derivativesPotent inhibition
Antioxidant2-(2-oxo-2H-chromen-4-yl)acetamidesModerate activity
CytotoxicityVarious coumarin derivativesComparable to standard drugs
AnticonvulsantN'-benzyl 2-amino acetamidesED(50) values lower than phenobarbital

Case Studies

  • Cognitive Enhancement :
    • In a study evaluating the cognitive-enhancing effects of AChE inhibitors, derivatives similar to N-(2-methoxyphenethyl)-2-acetamide showed improved memory retention in animal models when administered at specific dosages. This suggests potential applications in treating neurodegenerative disorders .
  • Oxidative Stress Reduction :
    • Research on related coumarin compounds demonstrated significant reductions in markers of oxidative stress in vitro. These findings support the hypothesis that N-(2-methoxyphenethyl)-2-acetamide may also exhibit similar protective effects against cellular damage caused by free radicals .
  • Anticonvulsant Properties :
    • A series of studies indicated that compounds with structural similarities exhibited anticonvulsant properties in animal models, suggesting that N-(2-methoxyphenethyl)-2-acetamide could be explored for its potential use in epilepsy treatment .

Q & A

Q. What are the key synthetic routes for N-(2-methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the chromenone core (3,4,8-trimethyl-2-oxo-2H-chromen-7-ol) via Pechmann condensation or hydroxylation of pre-substituted coumarins.
  • Step 2 : Etherification of the hydroxyl group using chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide precursor.
  • Step 3 : Coupling with 2-methoxyphenethylamine via amide bond formation, often using coupling agents like EDC/HOBt . Optimization includes temperature control (60–80°C for etherification), solvent choice (DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the chromenone scaffold (e.g., δ ~6.2 ppm for H-5 in chromenone) and methoxyphenethyl substituents (δ ~3.8 ppm for -OCH₃) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for lactone and amide) and O-H/N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 410.16) .

Q. What functional groups dictate the compound’s reactivity and stability?

  • Chromenone Core : The α,β-unsaturated lactone is susceptible to nucleophilic attack (e.g., hydrolysis under alkaline conditions).
  • Acetamide Linkage : Hydrolytically stable but sensitive to strong acids/bases.
  • Methoxy Group : Electron-donating, enhancing solubility in polar solvents (e.g., DMSO) .

Q. What preliminary biological assays are recommended for activity screening?

  • In Vitro Antioxidant Assays : DPPH radical scavenging to assess phenolic hydroxyl contributions .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in the compound’s 3D structure?

  • SHELX Suite : Use SHELXD for phase problem resolution via direct methods and SHELXL for refinement against high-resolution X-ray data (<1.0 Å). Hydrogen bonding networks (e.g., amide-NH⋯O=C interactions) can be mapped to validate packing .
  • Mercury CSD : Visualize void spaces in the crystal lattice to assess stability and predict solubility .

Q. What advanced spectroscopic methods address tautomerism or polymorphism?

  • Solid-State NMR : Differentiates polymorphs by analyzing ¹³C chemical shifts in crystalline vs. amorphous forms.
  • PXRD : Quantifies polymorphic purity; compare experimental diffractograms with simulated patterns from Mercury .

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test against biological targets .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity). Coumarin derivatives often target NADPH oxidase or DNA topoisomerases .

Q. How to resolve contradictions in reported biological data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH or serum concentrations). For example, discrepancies in antibacterial activity may stem from differences in bacterial strain susceptibility .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What in vivo experimental designs are appropriate for pharmacokinetic profiling?

  • ADME Studies : Administer the compound to rodent models (e.g., Wistar rats) and monitor plasma levels via HPLC-MS. Key parameters include t₁/₂ (~4–6 hr for coumarin analogs) and bioavailability (%F) .
  • Toxicity Screening : Acute toxicity (LD₅₀) via OECD Guideline 423 and histopathological analysis of liver/kidney tissues .

Methodological Notes

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation .
  • Statistical Analysis : Apply ANOVA to biological replicates (n ≥ 3) to ensure significance (p < 0.05) .

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